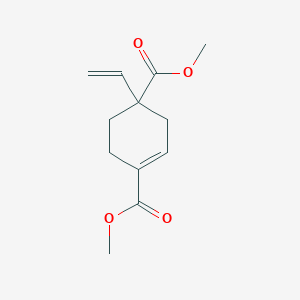
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester is an organic compound with the molecular formula C12H16O4 It is a derivative of cyclohexene, featuring two carboxylic acid ester groups and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester can be synthesized through a series of chemical reactions. One common method involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as maleic anhydride) to form a cyclohexene ring. The resulting product can then undergo further reactions to introduce the carboxylic acid ester groups and the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in these processes include methanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Cyclohexene-1,4-dicarboxylic acid.
Reduction: Cyclohexene-1,4-dimethanol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1,4-dicarboxylic acid, 4-ethenyl-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The ethenyl group can also interact with enzymes and other proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester: Similar structure but with carboxylic acid groups at different positions.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Lacks the ethenyl group, making it less reactive in certain reactions.
1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-: Contains a different substitution pattern on the cyclohexene ring.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
58683-55-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl 4-ethenylcyclohexene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4-5H,1,6-8H2,2-3H3 |
InChI Key |
RIGUZPJADDDISE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC(CC1)(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

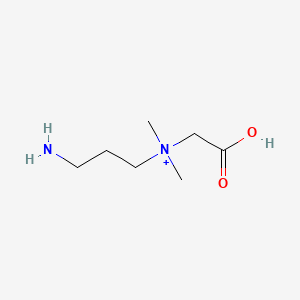
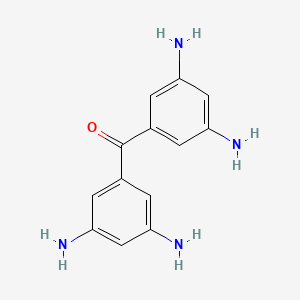
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

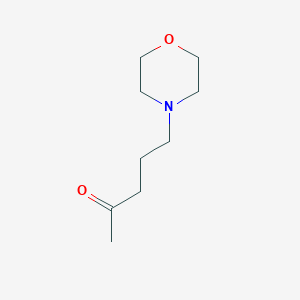

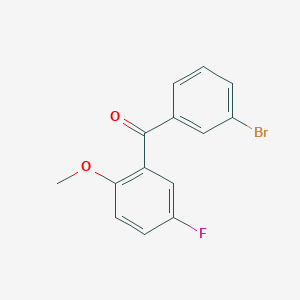
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
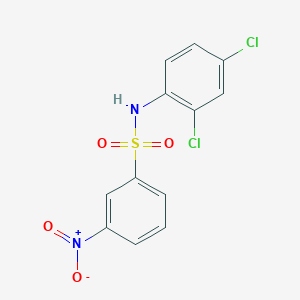
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

